5-Methanesulfonylquinolin-8-amine
Overview
Description
Scientific Research Applications
5-Methanesulfonylquinolin-8-amine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of new biochemical assays.
Industry: The compound can be used in the development of new materials and industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Quinolin-8-amines, which are structurally related to 5-methanesulfonylquinolin-8-amine, are known to be valuable scaffolds in organic synthesis . They can act as directing groups, ligands for coordination chemistry, and agents for various diseases .
Mode of Action
It’s worth noting that quinolin-8-amines can undergo intramolecular main group metal lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Analysis
Biochemical Properties
5-Methanesulfonylquinolin-8-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and altering enzyme conformation. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, this compound can impact cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular mechanisms are essential for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. These interactions can influence the levels of metabolites and the overall metabolic balance within cells. By modulating enzyme activity, this compound can alter the flow of metabolites through specific pathways, potentially impacting cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. Understanding the factors that govern its subcellular localization is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-amines, including 5-Methanesulfonylquinolin-8-amine, can be achieved through various methods. One common approach involves the use of N-propargyl aniline derivatives and main group metal Lewis acid catalysis . For instance, stannic chloride or indium (III) chloride can be used to catalyze the intramolecular hydroamination or hydroarylation of mono-propargylated aromatic ortho-diamines . These reactions can be conducted under aerobic conditions and can also be performed in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of stannous chloride dihydrate or indium powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonylquinolin-8-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can be used to modify the quinoline ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions that are activated by the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like stannous chloride dihydrate in ethanol are effective.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These are 1,4-diazines with similar structural features and applications.
Methylquinoxalines: Structural isomers of quinolin-8-amines with comparable properties.
Other Quinoline Derivatives: Compounds such as 8-aminoquinoline and its derivatives share similar chemical and biological properties.
Uniqueness
5-Methanesulfonylquinolin-8-amine is unique due to the presence of the methanesulfonyl group, which can influence its reactivity and interaction with biological targets. This functional group can enhance the compound’s solubility and stability, making it a valuable scaffold in various applications.
Properties
IUPAC Name |
5-methylsulfonylquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGOMUNCDGDSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.